molecular formula C13H21BN2O2 B1393527 N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1036991-24-8

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B1393527
CAS No.: 1036991-24-8
M. Wt: 248.13 g/mol
InChI Key: KSAMKARQFVLMFC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 1036991-24-8) is a boronate ester-functionalized pyridine derivative with a dimethylamine group at the 2-position and a pinacol-protected boronate moiety at the 5-position. Its molecular formula is C₁₃H₂₁BN₂O₂ (MW: 248.13 g/mol) . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, leveraging the boronate group’s reactivity with aryl halides under palladium catalysis . The dimethylamino group serves as an electron-donating substituent, which modulates the pyridine ring’s electronic properties and may influence regioselectivity in coupling reactions .

Properties

IUPAC Name

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-8-11(15-9-10)16(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAMKARQFVLMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679753
Record name N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036991-24-8
Record name N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

This method is the most documented and efficient, involving the coupling of 5-bromo-2-(N,N-dimethylamino)pyridine with a boronic ester precursor.

Reaction Scheme:

5-bromo-2-(N,N-dimethylamino)pyridine + 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl boronic ester → N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Experimental Conditions (from literature):

Parameter Details Reference
Catalyst Pd(dppf)Cl₂ (Palladium(II) chloride complex with 1,1'-bis(diphenylphosphino)ferrocene)
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane
Temperature 100°C
Reaction Time 12 hours
Atmosphere Inert (Nitrogen)
Yield 76%

The procedure involves dissolving the halogenated pyridine and boronic ester in dioxane, adding the catalyst and base, then heating under nitrogen to facilitate coupling. Post-reaction purification by silica gel chromatography yields the desired boron-amine compound.

Alternative Palladium-Catalyzed Protocols

An alternative method uses a Pd(II) complex with a different ligand system, such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II), at room temperature (20°C), with similar boronic ester and base conditions, but requires longer reaction times (up to 12 hours). This approach offers milder conditions and comparable yields.

Parameter Details Reference
Catalyst PdCl₂(dppf)
Temperature 20°C
Reaction Time 12 hours
Yield Not specified but comparable

Direct Amine Functionalization

Another route involves direct amination of the pyridine ring followed by boron incorporation, although this method is less common due to lower selectivity and yields.

Notes on Reaction Conditions and Optimization

  • Inert Atmosphere: Essential to prevent oxidation of palladium catalysts and sensitive intermediates.
  • Temperature Control: Elevated temperatures (around 100°C) are optimal for Suzuki coupling, while milder conditions are feasible with specific catalysts.
  • Purification: Typically involves silica gel chromatography, employing solvent systems such as petroleum ether/ethyl acetate (50:1 to 3:1) to isolate the product.

Summary Data Table

Preparation Method Catalyst Solvent Temperature Reaction Time Yield Notes
Suzuki coupling with Pd(dppf)Cl₂ Pd(dppf)Cl₂ 1,4-Dioxane 100°C 12 hours 76% Most efficient, widely used
Alternative Pd(II) complex PdCl₂(dppf) 1,4-Dioxane 20°C 12 hours Not specified Milder conditions
Direct amination Various Not specified Not specified Variable Less efficient Less common

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is used as a building block for the construction of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions .

Biology and Medicine: The compound’s potential biological activity is being explored, particularly in the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets in unique ways .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to form stable complexes with various metals makes it useful in catalysis and other industrial applications .

Mechanism of Action

The mechanism by which N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects depends on its specific application. In organic synthesis, its boronic acid moiety can form stable complexes with transition metals, facilitating cross-coupling reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring
Compound Name CAS No. Substituent Position/Type Key Structural Differences Reactivity Implications References
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 827614-64-2 2-NH₂ (no dimethylation) Lacks dimethylamine; primary amine Higher nucleophilicity at NH₂; reduced steric hindrance
N-Methyl-5-(dioxaborolan-2-yl)pyridin-2-amine 1005009-98-2 2-NHCH₃ (monomethylamine) Single methyl vs. dimethylamine Intermediate steric/electronic effects
4-(5-(Dioxaborolan-2-yl)pyridin-2-yl)morpholine 485799-04-0 4-Morpholine (instead of 2-dimethylamine) Boronate at pyridine 5-position; morpholine at 4 Electron-rich morpholine alters ring electronics
3-Chloro-N-methyl-5-(dioxaborolan-2-yl)pyridin-2-amine 1257432-01-1 3-Cl, 2-NHCH₃ Chlorine introduces electron withdrawal Reduced coupling efficiency; stability ↑
N-(Cyclopropylmethyl)-4-(dioxaborolan-2-yl)pyridin-2-amine - 4-Boronate, 2-cyclopropylmethylamine Boronate at pyridine 4-position Altered regioselectivity in couplings

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Dimethylamine introduces moderate steric hindrance near the boronate, which may slow coupling kinetics relative to the less hindered NH₂ analog .
  • Positional Isomerism : Boronate placement at the pyridine 4-position (e.g., ) vs. 5-position alters conjugation and steric accessibility, impacting reaction yields .
Heterocyclic Core Modifications
Compound Name Core Structure Key Modifications Applications/Notes References
N-Isobutyl-5-(dioxaborolan-2-yl)pyrimidin-2-amine Pyrimidine Pyrimidine instead of pyridine; isobutyl Increased electron deficiency; DNA-targeting probes
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Thiadiazole Thiadiazole-linked pyridine Macrofilaricidal activity (non-boronate role)

Key Observations :

  • Pyrimidine vs. Pyridine : Pyrimidine’s electron-deficient nature () may reduce boronate reactivity in couplings compared to pyridine-based analogs.
  • Biological Activity : Thiadiazole derivatives (e.g., ) highlight structural versatility but diverge from the target compound’s primary role as a coupling reagent.

Key Observations :

  • Moisture Sensitivity : All pinacol boronate esters require anhydrous storage .
  • Solubility : Morpholine-containing analogs () may exhibit improved aqueous solubility vs. alkylamine derivatives.

Biological Activity

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H22BNO2, with a molecular weight of approximately 247.14 g/mol. The compound features a pyridine ring substituted with a dimethylamino group and a dioxaborolane moiety that may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an inhibitor for certain enzymes and its effects on cellular processes. Key findings include:

  • Enzyme Inhibition : This compound has shown promise as an inhibitor for specific kinases involved in cellular signaling pathways. For instance, it has been evaluated for its inhibitory effects on dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases .
  • Antioxidant Properties : In vitro assays have indicated that this compound exhibits antioxidant activity. This was assessed through oxygen radical absorbance capacity (ORAC) assays and evaluations of its effects on pro-inflammatory responses in microglial cells .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties through its ability to modulate inflammatory pathways in cellular models. These effects were particularly noted in studies involving lipopolysaccharide (LPS)-induced inflammation .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionInhibits DYRK1A with nanomolar affinity
Antioxidant ActivityExhibits significant antioxidant properties
Anti-inflammatoryReduces pro-inflammatory cytokine production

Case Study: DYRK1A Inhibition

Case Study: Anti-inflammatory Mechanisms

Another investigation assessed the anti-inflammatory action of this compound using BV2 microglial cells exposed to LPS. The results showed that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in managing neuroinflammation associated with various neurological conditions .

Q & A

Q. What are the recommended synthetic routes for preparing N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves:
  • Step 1 : Bromination of 5-aminopyridine derivatives at the 5-position.
  • Step 2 : Buchwald-Hartwig amination to introduce the N,N-dimethylamine group.
  • Step 3 : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under Pd(dppf)Cl₂ catalysis to install the boronate ester .
  • Key Considerations : Use anhydrous conditions and inert atmosphere (N₂/Ar) to prevent boronate hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :
  • NMR : ¹H NMR should show characteristic signals:
  • δ 1.3 ppm (s, 12H, pinacol methyl groups).
  • δ 3.0 ppm (s, 6H, N,N-dimethyl).
  • δ 6.5–8.5 ppm (pyridine protons, splitting depends on substitution pattern) .
  • LC-MS : Confirm molecular ion peak at m/z 247.15 (M+H⁺) with >95% purity.
  • Elemental Analysis : Match calculated vs. observed C, H, N, B percentages (±0.3%).

Q. What are the primary applications of this compound in organic synthesis?

  • Core Utility :
  • Suzuki-Miyaura Coupling : Acts as a boronate donor for constructing biaryl systems in drug discovery (e.g., kinase inhibitors). Optimal conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), DME/H₂O (3:1), 80°C .
  • Functionalization : The dimethylamine group enables further derivatization (e.g., alkylation, acylation) for library synthesis .

Advanced Research Questions

Q. How do steric and electronic effects of the N,N-dimethyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :
  • Steric Hindrance : The dimethylamine group at the 2-position of pyridine reduces rotational freedom, potentially slowing transmetallation steps. Compare coupling kinetics with analogs (e.g., N-H or N-ethyl derivatives) using stopped-flow spectroscopy.
  • Electronic Effects : Electron-donating dimethyl groups increase pyridine’s electron density, which may stabilize Pd intermediates. DFT calculations (B3LYP/6-31G*) can model charge distribution .

Q. What strategies mitigate boronate ester hydrolysis during prolonged storage or aqueous-phase reactions?

  • Stabilization Protocols :
  • Storage : Store at 2–8°C under inert gas (Ar) with molecular sieves (3Å) to prevent moisture ingress .
  • Reaction Design : Use non-polar solvents (toluene, THF) for couplings. Add pinacol (1 eq.) as a competitive ligand to suppress hydrolysis .

Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?

  • X-ray Crystallography :
  • Crystal Growth : Slow diffusion of hexane into a saturated DCM solution yields diffraction-quality crystals.
  • Refinement : Use SHELXL for structure solution. Key metrics: R1 < 0.05, wR2 < 0.12. The boronate ester’s B-O bond lengths (~1.36 Å) and planarity confirm sp² hybridization .

Q. What are the common pitfalls in interpreting LC-MS data for boron-containing compounds, and how can they be addressed?

  • Troubleshooting :
  • Adduct Formation : Boronates often form [M+Na]⁺ or [M+K]⁺ adducts. Use ammonium acetate in mobile phases to suppress alkali interactions.
  • Fragmentation : Avoid high ESI voltages (>4 kV) to prevent decomposition. Validate with HRMS (e.g., Q-TOF) for accurate mass (<5 ppm error) .

Q. How can computational methods predict the compound’s reactivity in non-traditional coupling reactions (e.g., Chan-Lam)?

  • In Silico Modeling :
  • DFT Calculations : Optimize transition states for Cu-mediated Chan-Lam coupling (B3LYP/def2-TZVP). Calculate activation barriers to assess feasibility.
  • Solvent Effects : Use COSMO-RS to simulate solvent polarity’s impact on reaction rates .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Suzuki couplings: How to reconcile literature variations?

  • Root Cause Analysis :
  • Catalyst Systems : Compare Pd(OAc)₂/XPhos (yield: 85%) vs. PdCl₂(dtbpf) (yield: 65%). Ligand bulkiness affects oxidative addition efficiency.
  • Substrate Ratios : Excess aryl halide (1.5 eq.) improves conversion but may increase homocoupling byproducts. Optimize via DoE (Design of Experiments) .

Q. Conflicting solubility reports in polar vs. non-polar solvents: What factors govern solubility?

  • Experimental Validation :
  • LogP : Experimental LogP (2.1) indicates moderate hydrophobicity. Test solubility in DMSO (>50 mg/mL) vs. hexane (<1 mg/mL).
  • H-bonding : The dimethylamine group enhances solubility in alcohols (MeOH, EtOH) via H-bond acceptor interactions .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

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